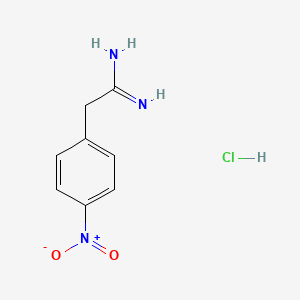
2-(4-Nitrophenyl)ethanimidamide hydrochloride
Vue d'ensemble
Description
2-(4-Nitrophenyl)ethanimidamide hydrochloride , also known as 4-Nitrophenethylamine hydrochloride , is a chemical compound. It has been used in the synthesis of ortho-metalated primary phenethylamines complexes containing six-membered palladacycles and N-(4-nitrophenethyl)formamide . Originally part of the Alfa Aesar product portfolio, this compound has applications in research and laboratory settings .
Synthesis Analysis
The synthesis of 4-Nitrophenethylamine hydrochloride involves dissolving an intermediate compound in ethanol, adjusting the pH with hydrochloric acid, and heating the reaction mixture. The final product is obtained through recrystallization from methanol .
Molecular Structure Analysis
The molecular formula of this compound is C8H10ClN3O2 , with a molecular weight of 215.64 g/mol . Its linear formula is O2NC6H4CH2CH2NH2 · HCl .
Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) serves as a benchmark reaction to assess the activity of nanostructured materials. Researchers have explored various synthesized efficient catalytic nanostructured materials by performing this reduction. The reduction of 4-NP is universally accepted as a model catalytic reaction due to its easy measurement of kinetic parameters using UV-visible spectroscopic techniques. Nanostructured materials play a crucial role in this context, and their size, structure, and surface properties impact catalytic activity .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Photodynamic Therapy and Cell Staining
Nitroaromatic compounds, such as nitronaphthalimides, have been studied for their application in staining cells under hypoxic conditions and in photodynamic therapy. The kinetic analysis of aromatic nucleophilic substitution reactions involving these compounds in the presence of thiols leads to fluorescent substitution products, which are significant for biological imaging and therapeutic applications (Triboni, Politi, Cuccovia, Chaimovich, & Filho, 2003).
Synthesis of Pharmaceutical Intermediates
Compounds related to 2-(4-Nitrophenyl)ethanimidamide hydrochloride have been utilized in the synthesis of pharmaceutical intermediates. For instance, 2-(Phenylthio)ethanamine, an intermediate of the Bcl-2 inhibitor ABT-263, was prepared from related precursors through Gabriel synthesis, indicating the role of nitrophenyl derivatives in the development of therapeutic agents (Zhou Youjun, 2010).
Protein Crosslinking and Affinity Labeling
4-Nitrophenyl ethers, sharing functional groups with this compound, have been proposed as novel reagents for protein crosslinking and affinity labeling. These compounds exhibit high reactivity under irradiation, making them useful for biochemical studies involving protein-nitrophenyl interactions (Jelenc, Cantor, & Simon, 1978).
Chemical Synthesis and Characterization
The reactivity of related nitrophenyl compounds has been explored in the synthesis of novel chemical entities, such as heterocyclic compounds and coordination polymers. These studies not only expand the chemical understanding of nitrophenyl derivatives but also explore their potential applications in materials science and molecular sensing (Wang, Zhang, Yu, & Xu, 2015).
Mécanisme D'action
While the exact mechanism of action remains unclear, 2-(4-Nitrophenyl)ethanimidamide hydrochloride (4-NP) has been shown to act as a norepinephrine and dopamine reuptake inhibitor (NDRI). This action increases the presence of these neurotransmitters in the extraneuronal space, prolonging their action. The reduction of 4-NP is considered a universally accepted model catalytic reaction, allowing researchers to study size and structure-dependent catalytic activity .
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-nitrophenyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.ClH/c9-8(10)5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOXNCVLVJFRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=N)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960301 | |
| Record name | (4-Nitrophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39695-96-0 | |
| Record name | (4-Nitrophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







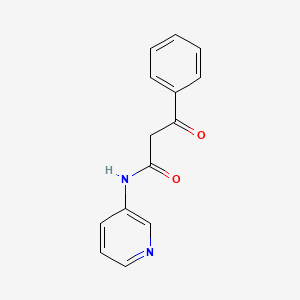
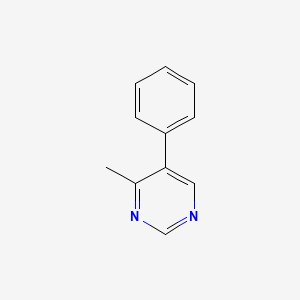


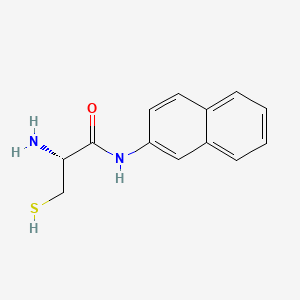

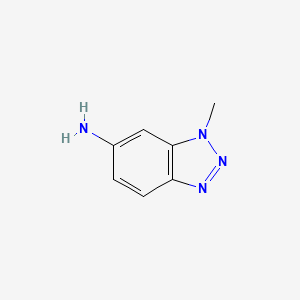


![Diethyl 2-[(4-fluoroanilino)methylene]malonate](/img/structure/B1615623.png)